

Chemical and physical properties of "1,3-Dihydroxy-2-methoxyxanthone"

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Compound of Interest

Compound Name: 1,3-Dihydroxy-2-methoxyxanthone

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An In-depth Technical Guide on 1,3-Dihydroxy-2-methoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of the naturally occurring xanthone, **1,3-Dihydroxy-2-methoxyxanthone**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The information is presented in a structured format, including tabulated data for easy reference, detailed experimental methodologies, and visual representations of its biological mechanisms of action.

Chemical and Physical Properties

1,3-Dihydroxy-2-methoxyxanthone is a naturally occurring organic compound belonging to the xanthone class. It has been isolated from plant species such as Polygala fallax. The fundamental chemical and physical properties of this compound are summarized below.

General Properties



Property	Value	Source
CAS Number	87339-74-0	[1]
Molecular Formula	C14H10O5	[1]
Molecular Weight	258.23 g/mol	[1]
Appearance	Powder	[1]

Solubility

Solvent	Solubility	Source
Chloroform	Soluble	[1]
Dichloromethane	Soluble	[1]
Ethyl Acetate	Soluble	[1]
DMSO	Soluble	[1]
Acetone	Soluble	[1]

Spectroscopic Data

The structural elucidation of **1,3-Dihydroxy-2-methoxyxanthone** has been supported by various spectroscopic techniques, with 13C Nuclear Magnetic Resonance (NMR) data being publicly available.[2]

Spectral Data	Availability	Source
¹³ C NMR	Available	[2]

Note: While a specific experimental melting point for **1,3-Dihydroxy-2-methoxyxanthone** is not readily available in the reviewed literature, related dihydroxy-methoxyxanthone compounds exhibit melting points in the range of 290-291 °C.[3]

Experimental Protocols



This section outlines the general methodologies for the synthesis and isolation of **1,3- Dihydroxy-2-methoxyxanthone**, as inferred from established procedures for similar xanthone derivatives.

Synthesis of Hydroxyxanthones (General Procedure)

A common method for the synthesis of hydroxyxanthones involves the condensation of a substituted benzoic acid with a phenol derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[4][5]

Materials:

- Substituted 2-hydroxybenzoic acid
- A phenol derivative (e.g., phloroglucinol)
- Eaton's reagent (P2O5 in CH3SO3H)
- Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexane)
- Silica gel for column chromatography

Procedure:

- A mixture of the substituted 2-hydroxybenzoic acid (1 equivalent) and the phenol derivative (1-1.2 equivalents) is stirred in Eaton's reagent.
- The reaction mixture is heated, typically at temperatures ranging from 60-100°C, for several hours and the reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure hydroxyxanthone.



Isolation from Polygala fallax

1,3-Dihydroxy-2-methoxyxanthone has been identified as a constituent of the roots of Polygala fallax.[6][7] The general procedure for its isolation involves solvent extraction followed by chromatographic separation.

Materials:

- Dried and powdered root material of Polygala fallax
- Solvents for extraction (e.g., methanol, ethanol)
- Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate, n-butanol)
- Silica gel and/or Sephadex for column chromatography
- Solvents for elution (e.g., chloroform, methanol, and mixtures thereof)

Procedure:

- The dried and powdered plant material is exhaustively extracted with a suitable solvent like methanol or ethanol at room temperature.
- The resulting crude extract is concentrated under reduced pressure.
- The concentrated extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.
- The ethyl acetate fraction, which is likely to contain the target xanthone, is concentrated.
- This fraction is then subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.
- Elution is performed with a gradient of solvents, such as chloroform-methanol mixtures, to separate the individual compounds.



- Fractions are collected and monitored by TLC. Those containing the compound of interest are combined and concentrated.
- The final purification may require further chromatographic steps, such as preparative TLC or HPLC, to yield pure 1,3-Dihydroxy-2-methoxyxanthone.
- The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, etc.).

Biological Activities and Signaling Pathways

1,3-Dihydroxy-2-methoxyxanthone exhibits promising biological activities, primarily as an antioxidant and an acetylcholinesterase inhibitor.

Antioxidant Activity via Nrf2 Signaling Pathway

Xanthones are known to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Action: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain xanthones, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.





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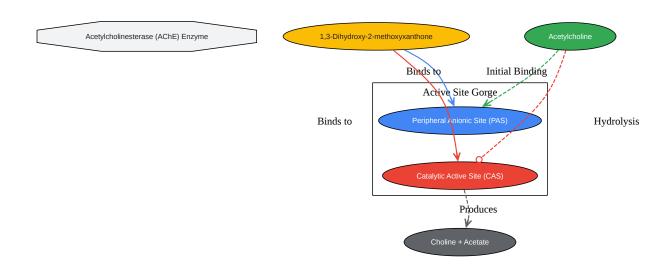
Caption: Nrf2 signaling pathway activation by **1,3-Dihydroxy-2-methoxyxanthone**.

Acetylcholinesterase Inhibition

Derivatives of 1,3-dihydroxyxanthone have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Molecular docking studies on similar xanthone derivatives suggest a dual binding mechanism.[13][14][15][16] These compounds are proposed to interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme. The CAS is located at the bottom of a deep and narrow gorge and is responsible for the hydrolysis of acetylcholine. The PAS is situated at the entrance of this gorge and is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity. By binding to both sites, xanthone derivatives can effectively block the entry of acetylcholine to the active site and inhibit its breakdown, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.





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Caption: Dual binding inhibition of Acetylcholinesterase by **1,3-Dihydroxy-2-methoxyxanthone**.

Conclusion

1,3-Dihydroxy-2-methoxyxanthone is a promising natural product with well-defined chemical and physical characteristics. Its biological activities, particularly its antioxidant and acetylcholinesterase inhibitory properties, suggest its potential for further investigation in the context of neurodegenerative diseases and conditions associated with oxidative stress. The experimental protocols outlined in this guide provide a foundation for its synthesis and isolation, facilitating further research into its pharmacological effects and therapeutic applications. The elucidation of its mechanisms of action through the Nrf2 and acetylcholinesterase pathways offers clear targets for future drug development and optimization studies.



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